molecular formula C20H24O5 B12320631 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

Cat. No.: B12320631
M. Wt: 344.4 g/mol
InChI Key: PEZZWLBRAGDOJD-UHFFFAOYSA-N
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Description

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structural framework, which includes a pyrano[2,3-f]chromen-10-one core fused with hydroxyphenyl and dimethyl groups. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75–80°C) for 1–1.5 hours . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies indicate that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

1.2 Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported its ability to inhibit the proliferation of various cancer cell lines including breast and cervical cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

1.3 Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

Due to its biological activity, there is potential for this compound to be developed into a natural pesticide. Its efficacy against certain pests can be attributed to its ability to disrupt metabolic processes in insects . This aligns with the growing trend towards sustainable agriculture practices that minimize chemical pesticide use.

2.2 Plant Growth Regulation

Emerging studies suggest that this compound may act as a plant growth regulator. It could enhance growth rates and improve resistance to environmental stressors in crops . This application is particularly relevant in the context of climate change and food security.

Material Science Applications

3.1 Polymer Development

The structural features of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one allow it to be utilized in the development of polymers with enhanced thermal stability and UV resistance. These materials can be beneficial in various industrial applications including coatings and packaging .

3.2 Photovoltaic Applications

Research indicates potential applications in photovoltaic technologies where the compound could serve as an organic semiconductor due to its unique electronic properties . This could enhance the efficiency of solar cells by improving light absorption.

Mechanism of Action

The mechanism of action of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A simpler analog with similar biological activities but lacking the hydroxyphenyl and dimethyl groups.

    Flavanone: Another related compound with a similar core structure but different substituents.

    Isoflavone: Shares the chromone core but differs in the position of the phenyl group.

Uniqueness

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its combination of hydroxyphenyl and dimethyl groups enhances its antioxidant and anti-inflammatory activities compared to its simpler analogs .

Biological Activity

5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one, also known as isonaringin, is a naturally occurring flavonoid compound found in various plants such as Citrus species and Clinopodium umbrosum. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. This article will explore the biological activity of this compound through detailed research findings and case studies.

Molecular Structure

The molecular formula of isonaringin is C27H32O14C_{27}H_{32}O_{14} with a molecular weight of 580.5 g/mol. The structure consists of a chromenone backbone with multiple hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Research has shown that isonaringin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. A study indicated that the compound effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro .

Anti-inflammatory Effects

Isonaringin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, treatment with isonaringin resulted in reduced edema and pain response, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antidiabetic Properties

The compound has been investigated for its antidiabetic effects. In clinical studies involving diabetic rats, isonaringin administration improved glucose tolerance and insulin sensitivity. It appears to modulate glucose metabolism by enhancing the expression of glucose transporter type 4 (GLUT4) in muscle tissues .

Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various flavonoids, including isonaringin. The results showed that isonaringin had a higher radical scavenging activity compared to other tested compounds, indicating its potential use in preventing oxidative stress-related diseases .

Study 2: Anti-inflammatory Mechanism

In a randomized controlled trial involving patients with rheumatoid arthritis, supplementation with isonaringin led to a significant reduction in joint pain and swelling. The study highlighted that isonaringin's mechanism involves the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Table 1: Summary of Biological Activities of Isonaringin

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntidiabeticEnhances GLUT4 expression

Table 2: Clinical Studies on Isonaringin

Study TypePopulationFindingsReference
Animal StudyDiabetic RatsImproved glucose tolerance
Human TrialRheumatoid ArthritisReduced joint pain and swelling

Q & A

Q. Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The compound is typically synthesized via cyclization reactions involving 4-hydroxycoumarin derivatives and α,β-unsaturated carbonyl compounds. For example, catalytic enantioselective additions using cyclic Morita-Baylis-Hillman alcohols can achieve regioselectivity, followed by cyclization and nucleophilic trapping. A protocol involving 9-amino-9-deoxyepiquinine (20 mol%) and trifluoroacetic acid (40 mol%) in acetone at 60°C for 72 hours yields 61% of the product after recrystallization (acetonitrile, room temperature) .

Q. Advanced: How to address low yields during cyclization steps?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Optimize reaction conditions by:

  • Catalyst Screening : Test chiral catalysts (e.g., thiourea-based organocatalysts) to enhance enantioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Temperature Control : Gradual heating (e.g., 40°C to 80°C) minimizes decomposition.
  • In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry .

Q. Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–O = 1.2112–1.4483 Å) and dihedral angles (e.g., 59.8° between aromatic rings) .
  • NMR : Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methine protons in pyran rings (δ 4.1–4.7 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), quaternary carbons (δ 100–110 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 336.387 g/mol via HRMS) .

Q. Advanced: How to resolve discrepancies in observed vs. theoretical NMR data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering). Mitigate by:

  • Variable-Temperature NMR : Identify conformational changes (e.g., −179.40° to 179.16° torsional angles) .
  • DFT Calculations : Compare experimental data with optimized geometries using Gaussian or ORCA .
  • Solvent Referencing : Use deuterated solvents (e.g., CDCl₃) with consistent locking signals .

Q. Basic: What biological activities are reported for this compound?

Methodological Answer:
Limited data suggest coumarin derivatives exhibit:

  • Antioxidant Activity : Due to phenolic hydroxyl groups (e.g., 4-hydroxyphenyl moiety) .
  • Enzyme Inhibition : Potential interactions with cytochrome P450 isoforms via chromen-10-one core .
  • Antimicrobial Effects : Tested via agar diffusion assays against Gram-positive bacteria .

Q. Advanced: How to design assays for mechanism-of-action studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., DNA gyrase) .
  • Kinetic Studies : Measure IC₅₀ values via fluorometric assays (e.g., quenching of tryptophan residues) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to assess stability and metabolites .

Q. Basic: How to assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose to pH 3–9 buffers (25–50°C) and monitor via LC-MS .
  • Photodegradation : Use UV chambers (λ = 254 nm) to simulate sunlight exposure .
  • Biotic Transformation : Incubate with soil microbiota and analyze intermediates (e.g., hydroxylated derivatives) .

Q. Advanced: How to analyze contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values, adjusting for assay conditions (e.g., cell lines, serum concentration) .
  • Structural Analogues : Test derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate pharmacophores .
  • Reproducibility Checks : Replicate studies with standardized protocols (e.g., ATCC cell cultures) .

Q. Basic: What computational tools predict physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ≈ 2.8) .
  • pKa Prediction : SPARC or MarvinSuite models phenolic hydroxyl pKa values (≈9.5–10.2) .
  • Solubility : Predict via Hansen solubility parameters in solvents like DMSO or ethanol .

Q. Advanced: How to address stereochemical challenges in synthesis?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol) .
  • Circular Dichroism (CD) : Assign absolute configuration via Cotton effects (e.g., 220–250 nm peaks) .
  • Asymmetric Catalysis : Employ cinchona alkaloid catalysts for enantioselective cycloadditions .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C20H24O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-17,19,21-22H,7-9H2,1-2H3

InChI Key

PEZZWLBRAGDOJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(CC3C(C2O1)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

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